molecular formula C7H7Br2NO B2662147 3,5-Dibromo-1-ethylpyridin-2(1H)-one CAS No. 14529-55-6

3,5-Dibromo-1-ethylpyridin-2(1H)-one

Cat. No.: B2662147
CAS No.: 14529-55-6
M. Wt: 280.947
InChI Key: WTDRJXNYUURJDP-UHFFFAOYSA-N
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Description

3,5-Dibromo-1-ethylpyridin-2(1H)-one is a brominated derivative of pyridinone, a heterocyclic compound

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,5-Dibromo-1-ethylpyridin-2(1H)-one typically involves the bromination of 1-ethylpyridin-2(1H)-one. This can be achieved using bromine or other brominating agents under controlled conditions. The reaction is usually carried out in a solvent such as acetic acid or dichloromethane at a specific temperature to ensure selective bromination at the 3 and 5 positions.

Industrial Production Methods

Industrial production methods would likely involve large-scale bromination reactions with optimized conditions for yield and purity. Continuous flow reactors might be used to enhance efficiency and safety.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, potentially forming more oxidized derivatives.

    Reduction: Reduction reactions might lead to the removal of bromine atoms, forming less brominated derivatives.

    Substitution: Nucleophilic substitution reactions can replace bromine atoms with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate or hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

    Substitution: Nucleophiles like amines or thiols can be used in substitution reactions.

Major Products

The major products depend on the type of reaction and the reagents used. For example, oxidation might yield hydroxylated derivatives, while substitution could introduce various functional groups.

Scientific Research Applications

Chemistry

In chemistry, 3,5-Dibromo-1-ethylpyridin-2(1H)-one can be used as an intermediate in the synthesis of more complex molecules.

Biology

In biological research, brominated pyridinones might be explored for their potential as enzyme inhibitors or other bioactive compounds.

Medicine

Medicinal chemistry applications could include the development of new drugs, particularly if the compound exhibits biological activity.

Industry

In industry, such compounds might be used in the development of new materials or as intermediates in the synthesis of other valuable chemicals.

Mechanism of Action

The mechanism of action would depend on the specific application. For example, if used as an enzyme inhibitor, the compound might interact with the active site of the enzyme, blocking its activity. The molecular targets and pathways involved would need to be identified through experimental studies.

Comparison with Similar Compounds

Similar Compounds

  • 3,5-Dibromo-1-methylpyridin-2(1H)-one
  • 3,5-Dibromo-1-phenylpyridin-2(1H)-one
  • 3,5-Dibromo-1-propylpyridin-2(1H)-one

Uniqueness

3,5-Dibromo-1-ethylpyridin-2(1H)-one is unique due to its specific substitution pattern and the presence of the ethyl group, which can influence its chemical reactivity and biological activity compared to other similar compounds.

Properties

IUPAC Name

3,5-dibromo-1-ethylpyridin-2-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7Br2NO/c1-2-10-4-5(8)3-6(9)7(10)11/h3-4H,2H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WTDRJXNYUURJDP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C=C(C=C(C1=O)Br)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7Br2NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

280.94 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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